3,4-Dichloro-2,5,6-trifluoropyridine

Agrochemical Drug Design Lipophilicity

3,4-Dichloro-2,5,6-trifluoropyridine (CAS 52026-99-0; C5Cl2F3N; MW 201.96) is a fully substituted polyhalogenated pyridine derivative containing three fluorine atoms at the 2-, 5-, and 6-positions and two chlorine atoms at the 3- and 4-positions. This compound belongs to the broader class of electron-deficient halogenated pyridines utilized extensively as synthetic intermediates in pharmaceutical and agrochemical research.

Molecular Formula C5Cl2F3N
Molecular Weight 201.96 g/mol
CAS No. 52026-99-0
Cat. No. B1315731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-2,5,6-trifluoropyridine
CAS52026-99-0
Molecular FormulaC5Cl2F3N
Molecular Weight201.96 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(N=C1F)F)Cl)Cl)F
InChIInChI=1S/C5Cl2F3N/c6-1-2(7)4(9)11-5(10)3(1)8
InChIKeyFFSXMGSDBLBXPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloro-2,5,6-trifluoropyridine CAS 52026-99-0: A Polyhalogenated Pyridine Building Block for Site-Selective Functionalization


3,4-Dichloro-2,5,6-trifluoropyridine (CAS 52026-99-0; C5Cl2F3N; MW 201.96) is a fully substituted polyhalogenated pyridine derivative containing three fluorine atoms at the 2-, 5-, and 6-positions and two chlorine atoms at the 3- and 4-positions . This compound belongs to the broader class of electron-deficient halogenated pyridines utilized extensively as synthetic intermediates in pharmaceutical and agrochemical research. The specific substitution pattern of this compound distinguishes it from other polyhalogenated pyridine analogs, providing a unique reactivity profile for sequential nucleophilic aromatic substitution (SNAr) reactions, which is fundamental to its utility in constructing complex heterocyclic scaffolds [1]. Its predicted physicochemical properties, including a boiling point of 177.6±35.0 °C and a density of 1.7±0.1 g/cm3, further define its handling characteristics in research settings .

1 Polyhalogenated pyridine building block for site-selective SNAr reactions and heterocyclic scaffold construction.
2 Electron-deficient core with a distinct F/Cl leaving-group hierarchy supporting sequential functionalization workflows.
3 Synthetic intermediate suited for pharmaceutical and agrochemical discovery programs requiring orthogonal reactivity.

Why 3,4-Dichloro-2,5,6-trifluoropyridine Cannot Be Replaced by 2,4,6-Trifluoropyridine or 2,4-Dichloropyridine in Regioselective SNAr Synthesis


Simple substitution with more common halogenated pyridines, such as 2,4,6-trifluoropyridine or 2,4-dichloropyridine, is not viable when synthetic routes require sequential, site-specific functionalization. Research on polyhalogenated pyridines demonstrates that 2,4,6-trifluoropyridine and analogous 2,4-dihalopyridines undergo nucleophilic substitution preferentially, if not exclusively, at the 4-position under standard conditions [1]. This intrinsic regioselectivity limits their utility in multi-step syntheses requiring orthogonal reactivity at multiple ring positions. In contrast, the substitution pattern of 3,4-dichloro-2,5,6-trifluoropyridine, with its adjacent chlorine atoms at the 3- and 4-positions and a fully fluorinated 2-, 5-, 6-face, introduces a distinct leaving group hierarchy that enables a different sequence of functionalization events [2]. The following quantitative evidence outlines these critical differences in physicochemical properties and biological activity profiles that inform strategic selection in research and development pipelines.

⚠️ 2,4,6-Trifluoropyridine or 2,4-dichloropyridine cannot replicate sequential, site-specific functionalization. These analogs favor substitution primarily at the 4-position, limiting multi-step orthogonal reactivity.
⚠️ The unique 3,4-dichloro-2,5,6-trifluoro substitution pattern establishes a distinct leaving-group hierarchy. Alternative isomers may not support the same sequence of nucleophilic aromatic substitution events.

Quantitative Differentiation Guide for 3,4-Dichloro-2,5,6-trifluoropyridine (CAS 52026-99-0)


Predicted Partition Coefficient (LogP) of 3,4-Dichloro-2,5,6-trifluoropyridine Versus Pentachloropyridine

The predicted LogP (octanol-water partition coefficient) for 3,4-dichloro-2,5,6-trifluoropyridine is 2.69, based on the KOWWIN v1.67 estimation method . This value is approximately 1.6 log units lower than that of its fully chlorinated analog, pentachloropyridine, which has a predicted LogP of approximately 4.3 . The reduced lipophilicity arises from the presence of three electron-withdrawing fluorine atoms in place of chlorine atoms, altering the molecule's overall polarity and hydrogen-bonding capacity.

Predicted LogP vs. Pentachloropyridine
Data to verify
Δ LogP ≈ -1.6 (Target LogP = 2.69 vs Comparator ≈ 4.3)
Supports lipophilicity-driven selection for reduced partition into nonpolar phases.
Computational estimate only; experimental validation is required for project-specific models.
Agrochemical Drug Design Lipophilicity

Comparative Computational Activity Profile: 3,4-Dichloro-2,5,6-trifluoropyridine Exhibits Predicted Protein Kinase Inhibitor Activity

In silico prediction of activity spectra for substances (PASS) indicates that 3,4-dichloro-2,5,6-trifluoropyridine has a high probability of being active (Pa) as a protein kinase inhibitor (Pa = 0.584) and a chloride peroxidase inhibitor (Pa = 0.620) [1]. While direct experimental comparator data for other halogenated pyridines in the same PASS model is not available in the source, the prediction model itself is based on structure-activity relationships derived from a training set of over 205,000 compounds, providing a baseline for its potential biological relevance [2].

Predicted Kinase Inhibitor Activity (PASS)
In silico context
Pa = 0.584 (Protein kinase inhibitor)
Indicates a research hypothesis for kinase-targeted library synthesis.
Based on structure-activity relationships from a training set; requires experimental confirmation.
Medicinal Chemistry Kinase Inhibition In Silico Screening

Synthetic Route Availability: Direct Preparation of 3,4-Dichloro-2,5,6-trifluoropyridine from 3-Chloro-2,4,5,6-tetrafluoropyridine

A documented synthetic route produces 3,4-dichloro-2,5,6-trifluoropyridine directly from its precursor, 3-chloro-2,4,5,6-tetrafluoropyridine (CAS 1735-84-8), using a catalytic system of trimethylsilyl chloride and benzyltributylammonium chloride in tetrahydrofuran [1]. This reaction yields the target compound in 72% isolated yield, providing a practical and scalable access point [1]. This stands in contrast to many other polyhalogenated pyridine isomers, which often require multi-step syntheses from non-halogenated precursors or harsh fluorination conditions.

Documented Synthetic Route
Reported
72% isolated yield from 3-chloro-2,4,5,6-tetrafluoropyridine
Suggests practical, scalable access from a commercially available precursor.
Reaction employs a catalytic system; transferability should be verified in the user's lab.
Process Chemistry Synthetic Methodology Halogen Exchange

Recommended Application Scenarios for 3,4-Dichloro-2,5,6-trifluoropyridine Based on Evidentiary Differentiation


Medicinal Chemistry: Synthesis of Kinase-Targeted Compound Libraries

The predicted protein kinase inhibitor activity (Pa = 0.584) for the 3,4-dichloro-2,5,6-trifluoropyridine scaffold makes it a rational starting point for medicinal chemistry programs focused on developing novel kinase inhibitors [1]. Its moderate lipophilicity (LogP = 2.69) positions it favorably within the optimal range for oral drug candidates, potentially offering an advantage over more lipophilic, fully chlorinated analogs .

Agrochemical Discovery: Design of Halogenated Herbicide and Fungicide Leads

The unique halogen pattern, featuring both chlorine and fluorine atoms, is a common motif in commercial agrochemicals due to its influence on metabolic stability and environmental fate. The documented use of this compound's derivatives as herbicides supports its role as a key intermediate for synthesizing new crop protection agents . The 72% synthetic yield from a commercial precursor further supports its use in scale-up activities for lead generation [2].

Synthetic Methodology: Development of Orthogonal Functionalization Strategies

The established regioselectivity principles governing nucleophilic aromatic substitution on electron-deficient pyridines [3] underscore the value of 3,4-dichloro-2,5,6-trifluoropyridine as a test substrate for developing new C-C and C-heteroatom bond-forming reactions. The distinct leaving group abilities of fluorine versus chlorine, combined with their specific ring positions, allow researchers to explore site-selective cross-coupling or SNAr reactions under controlled conditions, potentially accessing substitution patterns that are difficult to achieve with symmetrical or less densely functionalized analogs [4].

Application
Selection Property
Validation Focus
Kinase-targeted library synthesis
Predicted kinase-inhibitor scaffold
Confirm activity via biochemical kinase panel screening
Agrochemical lead generation
Polyhalogenated motif for metabolic stability
Evaluate herbicidal/fungicidal activity in target-organism assays
Orthogonal SNAr methodology
Differential halogen leaving-group hierarchy
Map site-selectivity under varying nucleophile and solvent conditions

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